molecular formula C13H17N3 B1312182 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine CAS No. 893766-33-1

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine

Cat. No.: B1312182
CAS No.: 893766-33-1
M. Wt: 215.29 g/mol
InChI Key: UYBAXMHGHXDYJI-UHFFFAOYSA-N
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Description

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine is a phenylamine derivative featuring an imidazole ring substituted with an isopropyl group at the 2-position and a methyl linker connecting the imidazole to the phenylamine core.

Properties

IUPAC Name

4-[(2-propan-2-ylimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(2)13-15-7-8-16(13)9-11-3-5-12(14)6-4-11/h3-8,10H,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBAXMHGHXDYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415457
Record name 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893766-33-1
Record name 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl halide in the presence of a base such as potassium carbonate.

    Attachment to Phenylamine: The final step involves the nucleophilic substitution reaction where the imidazole derivative is reacted with 4-bromomethylphenylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylamine moiety, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated phenylamine derivatives.

Scientific Research Applications

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that contain binding sites complementary to the imidazole and phenylamine moieties.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting enzyme activity or altering receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Imidazole and Phenylamine Moieties

Key Compounds:

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()

  • Structure : Chloromethyl group on phenyl, nitro and methyl substituents on imidazole.
  • Synthesis : Prepared via chlorination of a hydroxymethyl precursor using SOCl₂ .
  • Comparison : The chloromethyl group enhances reactivity for further functionalization, unlike the isopropyl group in the target compound, which may prioritize steric stabilization.

Disubstituted Phenylamine Analogues ()

  • Examples : (3,4-Dimethyl)phenylamine, (3,4-methylenedioxy)phenylamine.
  • Activity : Dimethyl-substituted phenylamine (compound 4) showed potent Nrf2 transcription activation, suggesting that alkyl substituents enhance bioactivity .
  • Comparison : The isopropyl group in 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine may similarly modulate electronic effects but requires empirical validation.

Methoxy-Substituted Imidazoles ()

  • Examples : 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19).
  • Synthesis : Utilized potassium phosphate and N,N-diisopropylethylamine in acetonitrile .
  • Comparison : Methoxy groups improve solubility but may reduce metabolic stability compared to alkyl substituents like isopropyl.
Anticancer Agents ():
  • Pyrazolo[3,4-d]pyrimidines with Benzimidazol-Phenylamine Moieties :
    • GI₅₀ Values : 1.30–2.38 μM against cancer cell lines.
    • Mechanism : Apoptosis induction and Topo IIα suppression .
    • Comparison : While the target compound lacks direct data, the phenylamine-imidazole scaffold aligns with frameworks used in DNA-targeting therapies.
Toxicity Modulation ():
  • Phenylamine vs. Tetrahydropyranylamine :
    • Replacing phenylamine with tetrahydropyranylamine reduced toxicity, highlighting the critical role of the phenylamine group in bioactivity .

Physicochemical and Optoelectronic Properties ()

  • Azomethines with Triphenylamine Cores () :
    • Optical Properties : Absorption maxima in UV-vis spectra (300–400 nm) due to π-conjugation.
    • Thermal Stability : Decomposition temperatures >300°C .
  • Angucyclinone-Phenylamine Hybrids (): Nonenzymatic Reactivity: Disubstituted phenylamines enabled efficient conversion into bioactive angucyclinones .

Biological Activity

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine, also known by its CAS number 893766-33-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring linked to a phenylamine group, which is significant for its biological interactions. The compound exhibits unique solubility and stability characteristics that influence its pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. Notably, it has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the modulation of oxidative stress pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, impacting cellular functions related to drug metabolism and detoxification.
  • Cell Signaling Modulation : It influences signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

Biochemical Pathways

This compound participates in several biochemical pathways:

PathwayRole of Compound
Cytochrome P450 MetabolismInhibits or activates various isoforms affecting drug metabolism.
MAPK/ERK PathwayModulates cell growth and differentiation signals.
Oxidative Stress ResponseAlters enzyme activity related to oxidative stress.

Cellular Effects

Research indicates that this compound affects various cell types, including cancer cells. Its effects vary based on dosage:

  • Low Doses : Exhibited anti-inflammatory and potential anti-cancer properties.
  • High Doses : Induced cytotoxic effects in certain cancer cell lines.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anti-Cancer Activity : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation at nanomolar concentrations, suggesting its potential as a chemotherapeutic agent.
  • Metabolic Impact : Research involving animal models indicated that varying dosages influenced metabolic rates significantly, with lower doses enhancing metabolic efficiency while higher doses led to toxicity.
  • Oxidative Stress Modulation : In vitro studies showed that the compound could reduce oxidative stress markers in cells exposed to harmful agents, indicating a protective role against cellular damage.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. Studies indicate rapid distribution in tissues with a half-life suitable for therapeutic applications.

Future Directions

Further research is warranted to explore:

  • Structural Modifications : Enhancing potency and selectivity through chemical modifications.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with existing therapies for enhanced therapeutic outcomes.
  • Long-term Toxicity Studies : Understanding the long-term effects and safety profile in various biological systems.

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